3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640828-96-0
VCID: VC11874881
InChI: InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-24(12-10-23)17-4-6-21-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2
SMILES: C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

CAS No.: 2640828-96-0

Cat. No.: VC11874881

Molecular Formula: C18H21N7

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile - 2640828-96-0

Specification

CAS No. 2640828-96-0
Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
IUPAC Name 3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Standard InChI InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-24(12-10-23)17-4-6-21-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2
Standard InChI Key CJOJKIFSTUQRCM-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N
Canonical SMILES C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Connectivity

The systematic IUPAC name, 3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, reflects its three primary components:

  • A pyridine-4-carbonitrile backbone (positions 3 and 4).

  • A piperazine ring substituted at position 4 with a pyrimidine group.

  • A 2-(pyrrolidin-1-yl)pyrimidin-4-yl substituent on the piperazine nitrogen.

The connectivity is confirmed by its SMILES notation:
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N.

Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₁N₇
Molecular Weight335.4 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar SA98.3 Ų

Data derived from PubChem and VulcanChem entries.

Synthetic Approaches

Hypothetical Pathway

A plausible synthesis involves:

  • Pyrimidine Functionalization: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine reacts with piperazine in DMF at 80°C.

  • Pyridine Coupling: The resulting 4-(piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine undergoes Ullmann coupling with 3-bromo-4-cyanopyridine.

  • Purification: Column chromatography isolates the target compound .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic pyrrolidine and pyrimidine groups .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the nitrile group.

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 8.6–8.8 ppm (pyridine-H), δ 3.5–4.0 ppm (piperazine/pyrrolidine CH₂), and δ 1.8–2.0 ppm (pyrrolidine CH₂) .

  • HRMS: Calculated [M+H]⁺ = 336.1934; observed = 336.1938.

Biological Activity and Mechanism

Antimalarial Activity

Compounds with similar frameworks (e.g., IKK16) inhibit Plasmodium falciparum growth by targeting PfGSK3 and PfPK6, critical for erythrocyte invasion :

CompoundPfPK6 IC₅₀ (nM)PfGSK3 IC₅₀ (nM)
IKK16460 ± 50570 ± 90
Analog 18j130 ± 16550 ± 60

Adapted from ACS Medicinal Chemistry data .

Applications in Drug Discovery

Anticancer Therapeutics

The nitrile group may enhance binding to cysteine residues in oncogenic kinases (e.g., EGFR, BRAF) through covalent interactions . Piperazine derivatives are also explored as PARP and CDK inhibitors .

Antimicrobial Agents

Pyrimidine-piperazine hybrids show activity against drug-resistant Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL) by inhibiting decaprenylphosphoryl-β-D-ribose oxidase .

Future Directions

Structure-Activity Relationship (SAR) Studies

  • Modify the pyrrolidine ring to azetidine or morpholine for improved metabolic stability.

  • Replace the nitrile with trifluoromethyl or sulfonamide groups to modulate selectivity .

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability and plasma protein binding in rodent models.

  • Toxicity: Evaluate hepatotoxicity and hERG channel inhibition risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator